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molecular formula C10H12O3 B2847921 2-(3-Methoxyphenyl)propanoic acid CAS No. 3146-60-9

2-(3-Methoxyphenyl)propanoic acid

Cat. No. B2847921
M. Wt: 180.203
InChI Key: SJGKYVCZSNGHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242145B2

Procedure details

2-(3-Methoxy-phenyl)-propionic acid (0.1 g, 0.55 mmol) was dissolved in a mixture of hydrogen bromide (2 mL) and acetic acid (2 mL) and heated to 100° C. overnight. The mixture was partitioned between H2O and EtOAc, and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the desired product.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1>Br.C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C(=O)O)C
Name
Quantity
2 mL
Type
solvent
Smiles
Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between H2O and EtOAc
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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